MeOSuc-Ala-Ala-Pro-Val-AMC

Overview

Description

“MeOSuc-Ala-Ala-Pro-Val-AMC” (also known as MeOSuc-AAPV-AMC) is a fluorogenic substrate for human leukocyte and porcine pancreatic elastase . The methoxy succinyl (MeO-Suc) peptide AAPV is avidly hydrolyzed by these elastases but not by cathepsin G .

Synthesis Analysis

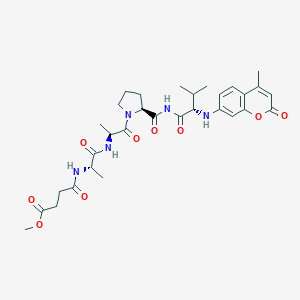

The synthesis of MeOSuc-Ala-Ala-Pro-Val-AMC involves the attachment of a 7-amino-4-methylcoumarin (AMC) molecule to the C-terminal carboxyl group of the peptide sequence . This results in a peptide of low fluorescence that demonstrates a linear increase in fluorescence in the presence of elastase .

Molecular Structure Analysis

The molecular formula of MeOSuc-Ala-Ala-Pro-Val-AMC is C31H41N5O9 . It has a molecular weight of 627.7 g/mol . The formal name of the compound is N-(4-methoxy-1,4-dioxobutyl)-L-alanyl-L-alanyl-L-prolyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-valinamide .

Chemical Reactions Analysis

The methoxy succinyl (MeO-Suc) peptide AAPV in MeOSuc-Ala-Ala-Pro-Val-AMC is avidly hydrolyzed by human leukocyte and porcine pancreatic elastases but not by cathepsin G . The addition of 7-amino-4-methylcoumarin (AMC) generates a peptide of low fluorescence that demonstrates a linear increase in fluorescence in the presence of elastase .

Physical And Chemical Properties Analysis

MeOSuc-Ala-Ala-Pro-Val-AMC is a crystalline solid . It has a solubility of 20 mg/ml in DMF, 0.5 mg/ml in a 1:1 solution of DMF:PBS (pH 7.2), and 16 mg/ml in DMSO . It has an emission range of 440-460 nm and an excitation range of 355-380 nm .

Scientific Research Applications

Elastase Assay

- Application Summary : MeOSuc-Ala-Ala-Pro-Val-AMC is a fluorogenic substrate used to assay elastase activity . Elastase is an enzyme that breaks down elastin, a key component of the extracellular matrix in tissues. By using this substrate, researchers can measure the activity of elastase, which is important in studying conditions like chronic obstructive pulmonary disease (COPD), cystic fibrosis, and other diseases where elastase activity is a factor.

Neutrophil Elastase Activity Measurement

- Application Summary : MeOSuc-Ala-Ala-Pro-Val-AMC is used to measure neutrophil elastase activity . Neutrophils are a type of white blood cell that play a key role in the immune system’s response to infection. They release elastase, an enzyme that can break down proteins in pathogens, but can also cause tissue damage if not properly regulated.

Myeloblastin Activity Measurement

- Application Summary : MeOSuc-Ala-Ala-Pro-Val-AMC is also cleaved by myeloblastin . Myeloblastin is an enzyme produced by myeloblasts, a type of immature white blood cell. Abnormal myeloblast activity is associated with certain types of leukemia.

Bone Marrow Elastase Activity Measurement

- Application Summary : MeOSuc-Ala-Ala-Pro-Val-AMC has been used as a substrate in elastase assay using bone marrow lysates . Elastase is an enzyme that can degrade various proteins and its activity in bone marrow can be indicative of certain hematological conditions.

Pancreatic Elastase Activity Measurement

- Application Summary : MeOSuc-Ala-Ala-Pro-Val-AMC has been used as a substrate in elastase assay using pancreatic lysates . Pancreatic elastase is a form of elastase that is produced by the pancreas and plays a role in digestion. Abnormal pancreatic elastase activity can be indicative of pancreatic diseases.

Safety And Hazards

MeOSuc-Ala-Ala-Pro-Val-AMC should be stored at -20°C for stability . It is not for human or veterinary use . In case of accidental exposure, it is recommended to avoid inhalation of dusts, use respiratory protective device in case of insufficient ventilation, and rinse skin or eyes with water in case of contact .

properties

IUPAC Name |

methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H41N5O9/c1-16(2)27(30(42)34-20-9-10-21-17(3)14-26(39)45-23(21)15-20)35-29(41)22-8-7-13-36(22)31(43)19(5)33-28(40)18(4)32-24(37)11-12-25(38)44-6/h9-10,14-16,18-19,22,27H,7-8,11-13H2,1-6H3,(H,32,37)(H,33,40)(H,34,42)(H,35,41)/t18-,19-,22-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMEUDEVBFFPSEI-NFHWZJRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H41N5O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

627.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

MeOSuc-Ala-Ala-Pro-Val-AMC | |

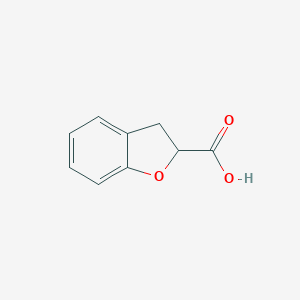

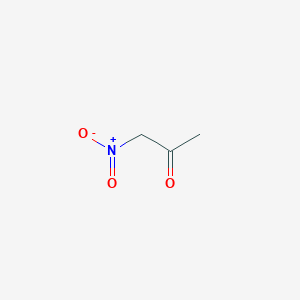

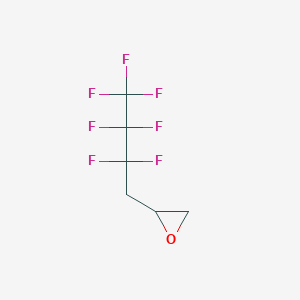

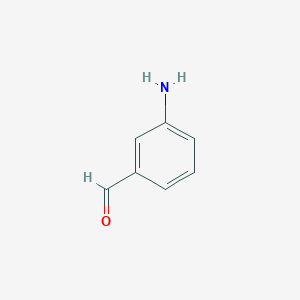

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Trifluoromethoxy)phenyl]ethan-1-ol](/img/structure/B158833.png)

![[4-[(4-acetamidobenzoyl)amino]phenyl] (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B158844.png)

![(Z)-7-[(1R,2R,3R)-3-Hydroxy-2-[(1E,3R)-3-hydroxy-4-phenoxy-1-butenyl]-5-oxocyclopentyl]-5-heptenoic acid](/img/structure/B158859.png)